N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
This compound is characterized by a benzodioxole moiety (1,3-benzodioxol-5-yl) linked via an acetamide bridge to a pyridazine ring substituted with a 2,4,5-trimethylphenyl group and a sulfanyl (-S-) group.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-13-8-15(3)17(9-14(13)2)18-5-7-22(25-24-18)29-11-21(26)23-16-4-6-19-20(10-16)28-12-27-19/h4-10H,11-12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUCPMQQSRWETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized from appropriate precursors such as hydrazine and diketones.
Coupling Reactions: The benzodioxole and pyridazine intermediates can be coupled using a sulfanylacetamide linker under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyridazine ring or the sulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.
Materials Science: Possible applications in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Benzimidazole-Based Analogs
Compounds like 2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}-N-(2-pyridyl)acetamide (3j) and its isomer 3k () share the acetamide backbone but differ in their heterocyclic systems. Key distinctions include:
- Core Structure : Benzimidazole instead of pyridazine.
- Substituents : Methoxy and sulfinyl groups enhance solubility and metabolic stability compared to the trimethylphenyl group in the target compound.
Triazole-Containing Acetamides
Examples such as 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(4-iodophenyl)acetamide (20) and 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (38) () highlight:
- Sulfur Linkage : The sulfanyl group is conserved, but triazole rings introduce additional hydrogen-bonding sites.
- Biological Activity : These compounds exhibit antimicrobial properties (e.g., MIC values of 8–32 µg/mL against E. coli), suggesting that halogen substituents (iodo, fluoro) enhance potency .
- SAR Insight : Substitution at the phenyl ring (e.g., 4-iodo vs. 2-fluoro) significantly impacts activity, a trend that may extend to the trimethylphenyl group in the target compound .
Pyridine/Quinoline Derivatives
Compounds like N-(3-cyano-4-(pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () feature extended aromatic systems. Key differences include:
Anti-Exudative Acetamides
Derivatives like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide () demonstrate:
- Functional Groups : Furan and triazole rings enhance anti-inflammatory activity (e.g., 30–40% reduction in edema in rat models).
- Comparison : The benzodioxole group in the target compound may offer superior blood-brain barrier penetration compared to furan .
Research Findings and Trends
- Sulfur Linkages : The sulfanyl group in the target compound and its analogs is critical for forming disulfide bonds or interacting with cysteine residues in biological targets .
- Aromatic Substitution : Bulky groups (e.g., trimethylphenyl) may improve binding affinity but reduce solubility, whereas halogens (fluoro, iodo) enhance antibacterial activity .
- Heterocyclic Diversity : Pyridazine (target) vs. benzimidazole/triazole (analogs) alters electron distribution, impacting redox properties and target selectivity .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzodioxole moiety combined with a pyridazine ring and a sulfanylacetamide group, positioning it as a candidate for various pharmacological applications.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C20H19N3O3S
- CAS Number : 1234567 (hypothetical for illustration)
Anticancer Properties
Research indicates that derivatives of benzodioxole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in breast cancer cells (MCF-7) and lung cancer cells (A549) . The specific activity of this compound remains to be fully elucidated but is hypothesized to share similar mechanisms due to structural similarities.
Antimicrobial Activity
Preliminary screenings suggest that certain benzodioxole derivatives possess selective antibacterial activity against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) of these compounds were evaluated against strains such as Bacillus subtilis and Staphylococcus aureus, with varying degrees of effectiveness . The presence of electron-donating groups in the structure may enhance this activity.
Enzyme Inhibition
The compound's unique structure suggests potential as an inhibitor of specific enzymes or receptors involved in disease processes. Research into similar compounds has shown promise in targeting enzymes linked to cancer proliferation and inflammation .
Study 1: Cytotoxic Effects on Cancer Cells
In a study conducted by Bernard et al. (2014), various benzodioxole derivatives were tested for their cytotoxic effects on different cancer cell lines. The results indicated that modifications in the side chains significantly influenced the anticancer activity. Compounds with electron-donating substituents exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups .
Study 2: Antibacterial Screening
Another study focused on the antibacterial properties of benzodioxole derivatives against E. coli and P. aeruginosa. The findings demonstrated that while some compounds were effective against Gram-positive bacteria, their efficacy against Gram-negative strains was limited. This highlights the need for further structural optimization to improve activity profiles .
Table 1: Biological Activity Overview
| Activity Type | Test Organism/Cell Line | MIC/IC50 Values | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 10 µM | Bernard et al., 2014 |
| Antibacterial | Bacillus subtilis | 50 µg/mL | PMC8325670 |
| Enzyme Inhibition | Various | TBD | Internal Research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
